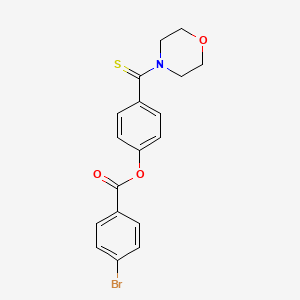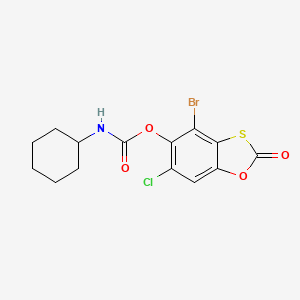
4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE
Overview
Description
4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE is a complex organic compound that belongs to the class of benzoxathiol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxathiol Core: The benzoxathiol core can be synthesized through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under acidic conditions.
Introduction of Bromine and Chlorine: Bromination and chlorination reactions are carried out using bromine and chlorine reagents, respectively, under controlled conditions to introduce the halogen atoms at specific positions on the benzoxathiol ring.
Carbamate Formation: The final step involves the reaction of the halogenated benzoxathiol with cyclohexyl isocyanate to form the N-cyclohexylcarbamate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxathiol derivatives.
Scientific Research Applications
4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-METHYLCARBAMATE
- 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-ETHYLCARBAMATE
Uniqueness
4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE is unique due to the presence of the cyclohexylcarbamate group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
(4-bromo-6-chloro-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO4S/c15-10-11(8(16)6-9-12(10)22-14(19)20-9)21-13(18)17-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGMKYFXERHZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=C(C=C3C(=C2Br)SC(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3592065.png)
![N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B3592077.png)
![N-(4-pyridyl){4-[3-(trifluoromethyl)(1H-4,5,6,7-tetrahydroindazolyl)]phenyl}ca rboxamide](/img/structure/B3592081.png)
![2-[4-(anilinocarbonyl)phenyl]-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide](/img/structure/B3592088.png)
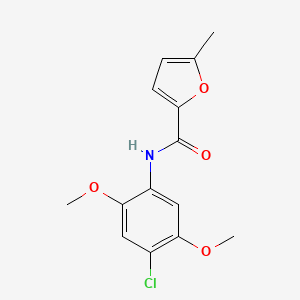
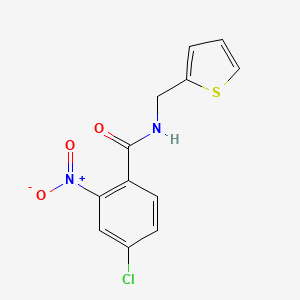
![2-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B3592129.png)
![methyl [4-(2-naphthyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B3592139.png)
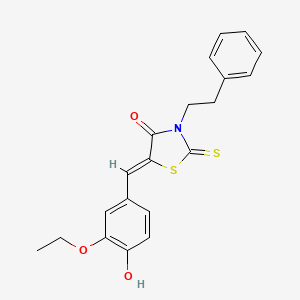
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B3592149.png)
![1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B3592156.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3592161.png)
![N-allyl-2-[(2-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B3592166.png)
